![molecular formula C13H18O3 B14489173 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione CAS No. 63371-55-1](/img/structure/B14489173.png)
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two ketone groups (carbonyl groups) attached to the cyclohexane ring, making it a diketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione typically involves the reaction of cyclohexanone with appropriate reagents to introduce the oxo and methyl groups. One common method is the reaction of cyclohexanone with methylmagnesium bromide (Grignard reagent) followed by oxidation to form the diketone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diketone structure allows it to form stable complexes with metal ions or participate in redox reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2-dione: A simpler diketone with similar reactivity.
2-Methylcyclohexanone: A monoketone with a methyl group, lacking the second ketone group.
Cyclohexanone: A single ketone without additional substituents.
Uniqueness
3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63371-55-1 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-[(2-oxocyclohexyl)methyl]cyclohexane-1,2-dione |
InChI |
InChI=1S/C13H18O3/c14-11-6-2-1-4-9(11)8-10-5-3-7-12(15)13(10)16/h9-10H,1-8H2 |
Clé InChI |
WHVLFCFDIXJYJC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CC2CCCC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
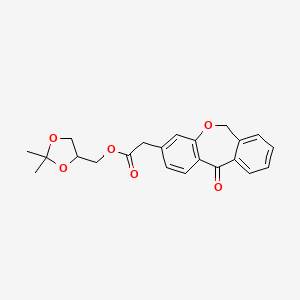
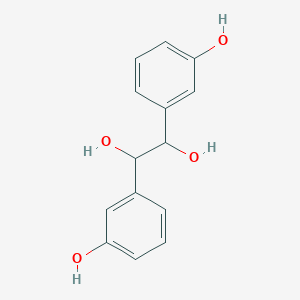
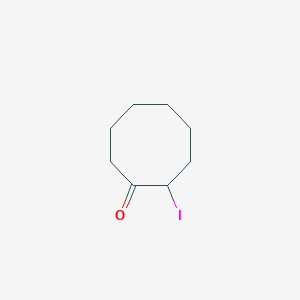


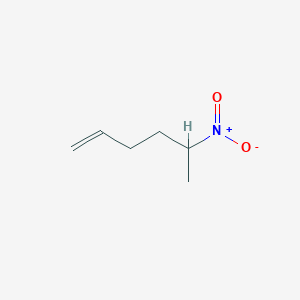
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
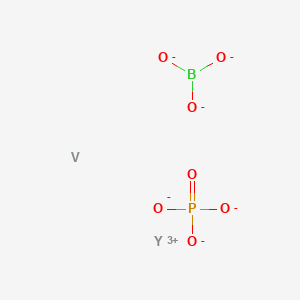
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)

